1-(4-Chloro-3-fluorophenyl)-2-phenylethanone
Overview
Description
1-(4-Chloro-3-fluorophenyl)-2-phenylethanone is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 4-chloro-3-fluorobenzoic acid.
Reduction: Formation of 1-(4-chloro-3-fluorophenyl)-2-phenylethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to altered cellular processes. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards certain targets, influencing its pharmacological profile.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 2-(4-Chloro-3-fluorophenyl)-1-isopropyl-3-pyrrolidinylamine
- 4’-Chloro-3’-fluoroacetophenone
Comparison: 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. For example, 3-Chloro-4-fluorophenylboronic acid is primarily used in cross-coupling reactions, while 2-(4-Chloro-3-fluorophenyl)-1-isopropyl-3-pyrrolidinylamine is explored for its pharmacological properties.
Biological Activity
1-(4-Chloro-3-fluorophenyl)-2-phenylethanone, an organic compound with the molecular formula C15H12ClFO, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a phenyl group and a ketone functional group, featuring both chloro and fluoro substituents on the aromatic ring, which significantly influence its reactivity and biological interactions.
- Molecular Weight : Approximately 248.68 g/mol
- Structure : The presence of both chloro and fluoro groups enhances the compound's reactivity compared to similar compounds, making it a subject of interest in various fields, including medicinal chemistry and materials science.
This compound exhibits notable biological activities, primarily through its interactions with various biological targets. Studies have shown that it can act as an inhibitor for specific enzymes, thereby influencing several metabolic pathways.
Interaction Studies
Research indicates that this compound interacts with key biological targets, including:
Case Study 1: Inhibition of SARS-CoV PLpro
In a study evaluating various derivatives of chloro-substituted compounds, this compound was noted for its significant inhibitory activity against SARS-CoV PLpro. The compound displayed an IC50 value indicating effective inhibition at low concentrations, suggesting its potential use in antiviral therapies .
Case Study 2: Structural Analysis and Biological Evaluation
A structural analysis involving the synthesis of related compounds revealed that the orientation of substituents on the aromatic ring plays a crucial role in biological activity. The alignment of the chloro and fluoro groups was found to enhance binding affinity to target enzymes, further supporting the compound's role in drug design .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C15H12ClF | Similar structure; potential for different reactivity | Moderate inhibition of proteases |
4-Chloroacetophenone | C8H7ClO | Lacks fluorine; used in similar applications | Antimicrobial properties observed |
4-Fluorobenzophenone | C13H9FO | No chlorine; used in materials science | Limited biological activity reported |
The unique combination of chloro and fluoro substituents in this compound enhances its reactivity and biological activity compared to structurally similar compounds.
Research Findings
Recent studies have highlighted the compound's potential in drug development:
- Antiviral Applications : Its ability to inhibit viral proteases positions it as a candidate for further research into antiviral medications.
- Antimicrobial Potential : While specific antimicrobial data are sparse, initial findings suggest it may exhibit activity against certain bacterial strains.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c15-12-7-6-11(9-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETGOFXNIJXWJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257595 | |
Record name | 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-23-9 | |
Record name | 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845781-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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